molecular formula C33H34N2O11 B117241 N-(3-Pyridylmethyl)adriamycin CAS No. 145843-38-5

N-(3-Pyridylmethyl)adriamycin

Cat. No. B117241
M. Wt: 634.6 g/mol
InChI Key: GGTVPUWEBRGMCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Pyridylmethyl)adriamycin (PYMA) is a synthetic anthracycline derivative that has gained significant attention in the field of cancer research due to its promising anti-tumor activity. Despite its structural similarity to the widely used anti-cancer drug doxorubicin, PYMA exhibits distinct pharmacological properties that make it a potential candidate for further development as an anti-cancer agent.

Mechanism Of Action

N-(3-Pyridylmethyl)adriamycin exerts its anti-tumor activity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). These mechanisms lead to DNA damage and ultimately cell death in cancer cells.

Biochemical And Physiological Effects

N-(3-Pyridylmethyl)adriamycin has been shown to induce apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity in normal cells. In addition to its anti-tumor activity, N-(3-Pyridylmethyl)adriamycin has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall anti-cancer activity.

Advantages And Limitations For Lab Experiments

N-(3-Pyridylmethyl)adriamycin has several advantages over other anti-cancer drugs, including its potency and broad-spectrum activity against various cancer cell types. However, its use in clinical settings is limited by its potential cardiotoxicity and the development of drug resistance in some cancer cells.

Future Directions

Further research is needed to explore the potential of N-(3-Pyridylmethyl)adriamycin as a novel anti-cancer agent. Possible future directions include the development of N-(3-Pyridylmethyl)adriamycin-based combination therapies, the investigation of its potential for use in immunotherapy, and the exploration of its activity against other diseases, such as viral infections.
Conclusion
In conclusion, N-(3-Pyridylmethyl)adriamycin is a promising anti-cancer agent that exhibits potent anti-tumor activity through multiple mechanisms. While its use in clinical settings is currently limited, further research may lead to the development of N-(3-Pyridylmethyl)adriamycin-based therapies that could have a significant impact on cancer treatment.

Synthesis Methods

N-(3-Pyridylmethyl)adriamycin is synthesized through a multi-step process that involves the reaction of adriamycin with pyridine-3-carbaldehyde. The resulting product is then purified through a series of chromatography steps to obtain pure N-(3-Pyridylmethyl)adriamycin.

Scientific Research Applications

N-(3-Pyridylmethyl)adriamycin has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. In vitro studies have shown that N-(3-Pyridylmethyl)adriamycin exhibits potent cytotoxicity against a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, N-(3-Pyridylmethyl)adriamycin has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.

properties

CAS RN

145843-38-5

Product Name

N-(3-Pyridylmethyl)adriamycin

Molecular Formula

C33H34N2O11

Molecular Weight

634.6 g/mol

IUPAC Name

6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3

InChI Key

GGTVPUWEBRGMCO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O

Other CAS RN

145843-38-5

synonyms

N-(3-pyridylmethyl)adriamycin
YM 1
YM-1
YM1 doxorubicin analog

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.